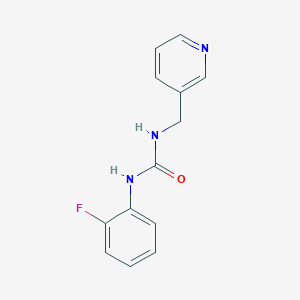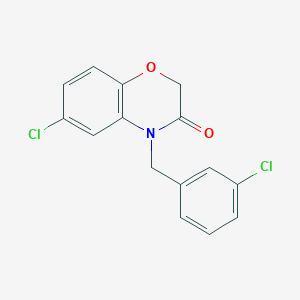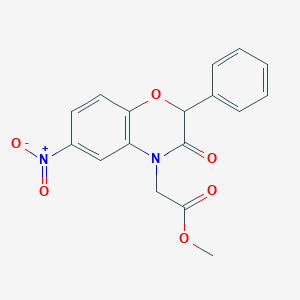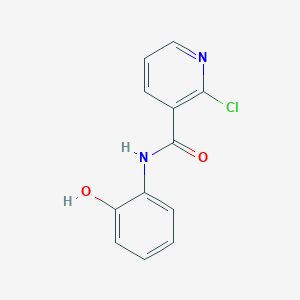
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol. In
Scientific Research Applications
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has been studied extensively for its potential applications in various fields. It has been shown to have anti-cancer properties by inhibiting the growth of tumor cells. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its potential use in treating other neurological disorders such as Huntington's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a subject of extensive research. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves the reaction of 2-fluoroaniline with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with urea to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNMELRKNHNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]oxy}acetate](/img/structure/B503334.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)
![1-allyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503338.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B503341.png)
![1-(3-chlorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503342.png)
![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)

![12-(4-fluorobenzyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503347.png)
![4-{[8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl]methyl}benzonitrile](/img/structure/B503349.png)
![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)

![methyl (8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate](/img/structure/B503353.png)

![N-(3-chlorophenyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B503356.png)